1,5,9,13-Tetradecatetraene
Description
Significance as a Polyene System in Fundamental Chemical Research
The presence of multiple double bonds in 1,5,9,13-tetradecatetraene makes it a subject of interest in fundamental chemical research. As a polyene, its structure allows for the study of various chemical reactions characteristic of unsaturated systems. evitachem.com The double bonds are susceptible to electrophilic attack, making the compound a substrate for addition reactions with reagents like halogens or hydrogen halides. evitachem.com Under specific conditions, it can also undergo polymerization to form larger oligomeric or polymeric structures. evitachem.com Furthermore, the compound can be oxidized by agents such as ozone or permanganate (B83412) to produce alcohols or ketones, depending on the reaction conditions. evitachem.com This reactivity profile makes it a useful intermediate in organic synthesis and materials science. evitachem.com
The study of such polyenes contributes to a deeper understanding of reaction mechanisms and the influence of molecular structure on chemical behavior. Although the double bonds in this compound are not fully conjugated, its study provides insights into the interactions between nearby π-systems within a flexible hydrocarbon chain.
Conceptual Framework of Conjugated Polyenes and Their Electronic Structure Studies
Linear polyenes are defined by a chain of conjugated carbon-carbon double bonds, creating an unbranched π-electron system. annualreviews.org This conjugation, where double and single bonds alternate, leads to the delocalization of π-electrons across the system, which enhances stability. evitachem.com A key physical characteristic of conjugated polyenes is bond length alternation, with C-C single bonds being shorter than in alkanes (approx. 1.45 Å) and C=C double bonds being slightly longer than in isolated alkenes (approx. 1.36 Å). annualreviews.orguiuc.edu
The electronic structure of these molecules has been a major focus of molecular orbital theory. annualreviews.org A prominent feature in their spectra is a strongly allowed singlet-singlet transition (N → V₁) in the near-ultraviolet or visible region, which shifts to lower energy as the length of the conjugated chain increases. annualreviews.orguiuc.edu However, modern experimental and theoretical work has revealed a more complex picture. uiuc.edu It is now understood that for many polyenes, the lowest excited singlet state is a "hidden" 2¹Ag state, which is optically forbidden from the 1¹Ag ground state. uiuc.edu This state lies below the strongly allowed 1¹Bu state, a feature not predicted by simpler theories but crucial for understanding the photophysics and photochemistry, such as cis-trans isomerization, in these systems. uiuc.edu Theoretical methods like the Hückel Molecular Orbital (HMO) method are used to analyze the stability of different polyene isomers based on their total π-electron energies. mdpi.com
Research Trajectories in Unsaturated Hydrocarbon Chemistry
Unsaturated hydrocarbons, including alkenes, alkynes, and polyenes like this compound, are foundational to organic chemistry and the chemical industry. perlego.commdpi.com They are significantly more reactive than their saturated counterparts due to the presence of π-bonds. perlego.commdpi.com Current research trajectories in this field are diverse and impactful.
One major area is their use in catalytic carbonylation reactions, where carbon monoxide is inserted into the hydrocarbon backbone in the presence of a transition metal catalyst. jlu.edu.cn This process can convert simple olefins and alkynes into high-value-added products like aldehydes, esters, and carboxylic acids, often in a single, efficient step. jlu.edu.cn
Another significant research front is in atmospheric chemistry. acs.org Unsaturated hydrocarbons are released into the atmosphere from various sources, and their reactions with radicals like acyl peroxy radicals are being studied. acs.org These reactions can form high molecular weight accretion products, contributing to the formation of atmospheric aerosols. acs.org
Furthermore, the combustion chemistry of unsaturated hydrocarbons is a critical area of investigation. mdpi.com They are major components of transportation fuels and important intermediates in the oxidation of larger fuel molecules. mdpi.com Understanding their interaction with species like nitrogen oxides (NOx) is crucial for developing cleaner and more efficient combustion engines. mdpi.com Finally, complex polyenes serve as crucial building blocks in the total synthesis of intricate natural products, such as the annonaceous acetogenins, which exhibit potent biological activities. mdpi.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22 |
|---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
(5E,9E)-tetradeca-1,5,9,13-tetraene |
InChI |
InChI=1S/C14H22/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-4,9-12H,1-2,5-8,13-14H2/b11-9+,12-10+ |
InChI Key |
DHLQCLRZNQGXIE-WGDLNXRISA-N |
SMILES |
C=CCCC=CCCC=CCCC=C |
Isomeric SMILES |
C=CCC/C=C/CC/C=C/CCC=C |
Canonical SMILES |
C=CCCC=CCCC=CCCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 1,5,9,13 Tetradecatetraene
Directed Synthesis Approaches and Methodological Advancements
The directed synthesis of 1,5,9,13-tetradecatetraene involves specific chemical reactions designed to construct its unique molecular framework. Key among these are metal-catalyzed carbon-carbon bond formations and intramolecular reactions.
Metal-catalyzed reactions are fundamental in the synthesis of complex organic molecules like this compound. These methods offer control over the formation of the polyene structure.
One significant approach is the disproportionation of butadiene , often utilizing nickel complexes as catalysts. evitachem.com This process can lead to various oligomers, with this compound being one of the products. evitachem.com Another method involves cyclodimerization reactions of butadiene, which form cyclic intermediates that can subsequently rearrange to yield the target tetradecatetraene. evitachem.com
Furthermore, carbonylation reactions involving olefins in the presence of transition metal catalysts, such as tetracarbonylnickel, provide a pathway for the controlled formation of carbon-carbon bonds necessary for constructing the polyene chain. evitachem.com The success of these syntheses heavily relies on the precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize the yield and selectivity for this compound. evitachem.com
A documented synthesis of a derivative, specifically (2E,4S,6S,7S,8R,9E,11E,13E)-1-[(t-Butyldimethylsilyl)oxy]-3,7,9,13-tetramethyl-8-methoxy-14-(2'-methyl-4'-oxazolyl)-6-(p-nitrobenzoate)-4-[(triisopropylsilyl)oxy]-2,9,11,13-tetradecatetraene, highlights the complexity and multi-step nature of synthesizing functionalized tetradecatetraene structures. acs.org This particular synthesis involved a methylation reaction using methyl iodide and silver oxide. acs.org
| Reaction Type | Catalyst/Reagents | Precursors | Key Feature |
| Disproportionation | Nickel complexes | Butadiene | Forms various oligomers |
| Cyclodimerization | Not specified | Butadiene | Proceeds through cyclic intermediates |
| Carbonylation | Tetracarbonylnickel | Olefins | Controlled C-C bond formation |
| Methylation | Methyl iodide, Silver oxide | Functionalized alcohol | Synthesis of a complex derivative |
While direct examples of Pauson-Khand type processes for the synthesis of this compound are not explicitly detailed in the provided search results, the Pauson-Khand reaction is a powerful method for constructing cyclopentenones from an alkene, an alkyne, and carbon monoxide, mediated by a cobalt complex. This type of reaction is particularly useful for forming five-membered rings within a larger molecular structure. The reactivity of alkenes in this reaction is influenced by factors such as ring strain, as seen in the unusual reactivity of medium-sized trans-cycloalkenes. rsc.org Although not a direct synthesis of the acyclic this compound, the principles of intramolecular cyclization reactions are relevant in the broader context of synthesizing complex unsaturated hydrocarbons.
Formation as a Byproduct in Olefin Disproportionation Reactions
This compound is frequently identified as a byproduct in olefin disproportionation (or metathesis) reactions. google.com A notable example is the synthesis of 1,5-hexadiene (B165246) from ethylene (B1197577) and 1,5-cyclooctadiene, where this compound is formed as a primary side product alongside 1,5,9-decatriene. google.com The formation of these byproducts occurs through competing reaction pathways. google.com
To enhance the yield of the desired product in olefin disproportionation, it is crucial to minimize the formation of byproducts like this compound. Strategies to achieve this involve carefully controlling the reaction conditions to maintain high conversion rates, which can suppress the side reactions leading to these undesirable compounds. google.com
Chemical Upcycling Processes Involving Polybutadiene (B167195)
Recent research has demonstrated the potential for chemically upcycling polybutadiene to produce valuable α,ω-dienes and diesters. In this process, which involves sequential hydrogenation and cross-metathesis, this compound has been identified as one of the products. rsc.org Specifically, during the ethenolysis of partially hydrogenated polybutadiene, a product mixture containing this compound was detected and identified using gas chromatography-mass spectrometry (GC-MS). rsc.org This highlights a potential route to this compound from a common polymer.
| Process | Starting Material | Key Transformation | Identified Product |
| Chemical Upcycling | Polybutadiene | Sequential Hydrogenation and Ethenolysis | This compound |
Occurrence in Natural Products and Phytochemical Isolation Contexts
This compound is not only a product of synthetic chemistry but is also found in various natural sources. evitachem.com It has been identified as a phytochemical in several plant species.
For instance, it has been detected in extracts of Kenaf (Hibiscus cannabinus) leaves and seeds. evitachem.commdpi.com In a study analyzing the ethanol (B145695) extract of Kenaf leaves, this compound was among the 55 bioactive compounds identified, accounting for a peak area of 4.50%. mdpi.com It has also been found in the extracts of five Asteraceae species, where it is classified as an aliphatic acyclic compound. pjps.pk
Furthermore, this compound has been identified in Senecio brasiliensis through various extraction techniques. nih.gov It was also detected in the methanolic extract of Pleurospermum candollei and its n-hexane fraction. semanticscholar.org Cold press oil extraction from non-edible oilseeds like camelina has also yielded this compound. scirp.org In the context of green synthesis of silver nanoparticles, neem root extracts were found to contain this compound, which may contribute to the catalytic activity of the nanoparticles. bioresources.com
| Natural Source | Part of Plant/Extraction Method | Context of Identification |
| Hibiscus cannabinus (Kenaf) | Leaves and Seeds (Ethanol extract) | Phytochemical profiling |
| Asteraceae species | Not specified | Phytochemical analysis |
| Senecio brasiliensis | Not specified (Various extractions) | Bioactive compound extraction |
| Pleurospermum candollei | Methanolic extract and n-hexane fraction | Phytochemical profiling |
| Non-edible oilseeds (e.g., Camelina) | Cold press oil extraction | Bio-jet fuel production research |
| Neem Root Extracts | Not specified | Green synthesis of silver nanoparticles |
Chemical Reactivity and Mechanistic Investigations of 1,5,9,13 Tetradecatetraene
Addition Reactions Across Double Bonds
Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich pi bond attacks an electrophile—a species that is attracted to electron-dense regions. libretexts.orgchemguide.co.uk For an isolated polyene like 1,5,9,13-tetradecatetraene, each of the four double bonds can undergo electrophilic addition independently, reacting in a manner similar to a simple alkene. chemistrysteps.com
A common example is the addition of a hydrogen halide (HX). The reaction is initiated by the attack of the alkene's pi electrons on the electrophilic hydrogen atom of the HX molecule. libretexts.orgyoutube.com This is the rate-determining step and results in the formation of a carbocation intermediate and a halide ion. libretexts.orglibretexts.org The halide ion then acts as a nucleophile, attacking the positively charged carbon to form the final alkyl halide product. libretexts.orglibretexts.org
The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms already attached. This rule is a consequence of the preference for forming the most stable carbocation intermediate. youtube.comutdallas.edu In the case of this compound, addition of HX to the terminal double bond (C1-C2) would lead to the formation of a more stable secondary carbocation at C2, rather than a primary carbocation at C1.
The double bonds in this compound are susceptible to attack by radicals, particularly in oxidative environments. The hydroxyl radical (•OH), a highly reactive oxygen species, can initiate oxidation by adding to one of the carbon atoms of a double bond. mdpi.comdntb.gov.ua This addition breaks the pi bond and forms a new carbon-hydroxyl bond, leaving an unpaired electron on the adjacent carbon atom, thus forming a carbon-centered radical.
In an oxygen-rich environment, this carbon-centered radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). semanticscholar.org This is a key step in autoxidation processes. semanticscholar.orgbeilstein-journals.org The resulting peroxyl radical can then undergo further reactions, such as intramolecular hydrogen abstraction (H-shift), where a hydrogen atom from another part of the molecule is transferred to the peroxy radical group. nih.gov This process can lead to the formation of highly oxidized multifunctional compounds. semanticscholar.orgnih.gov The specific products formed depend on the structure of the initial alkene and the reaction conditions. semanticscholar.org For a long-chain alkene like this compound, a variety of oxidized products can be generated through these radical-mediated pathways. nih.govnih.gov
| Step | Reactants | Intermediate/Product | Description |
|---|---|---|---|
| 1. Initiation | This compound + •OH | Hydroxyalkyl Radical | The hydroxyl radical adds across one of the C=C double bonds. |
| 2. Propagation | Hydroxyalkyl Radical + O₂ | Peroxyl Radical (ROO•) | Molecular oxygen rapidly adds to the carbon-centered radical. |
| 3. Further Reactions | Peroxyl Radical | Highly Oxidized Products | The peroxyl radical can undergo intramolecular H-shifts and further oxidation, leading to multifunctional compounds. |
Cyclization Reactions and Ring-Closing Metathesis Considerations
The linear structure of this compound, with its four double bonds, makes it a potential substrate for cyclization reactions. Intramolecular reactions, where different parts of the same molecule react, can lead to the formation of cyclic compounds. For instance, under certain catalytic conditions, such as acid catalysis, the double bonds could participate in cyclization cascades to form polycyclic structures. beilstein-journals.org
A particularly powerful method for forming cyclic alkenes is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org RCM is a metal-catalyzed reaction that involves the intramolecular reaction of a diene to form a new cycloalkene and a small, volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org This reaction has become a widely used tool in organic synthesis for creating rings of various sizes, from five-membered rings to large macrocycles. wikipedia.orgnih.gov
For RCM to be effective with this compound, a metal carbene catalyst, such as a Grubbs catalyst, would be employed. organic-chemistry.orgnih.gov The catalyst would react with two of the double bonds within the chain, leading to their cleavage and the formation of a new double bond that closes the ring. The specific ring size formed would depend on which two double bonds participate in the reaction. For example, a reaction between the double bonds at C1 and C5 would potentially form a five-membered ring. The efficiency and outcome of the RCM reaction can be influenced by the specific catalyst used, the reaction conditions, and the substrate's conformation. organic-chemistry.orgresearchgate.net
| Reacting Double Bonds | Potential Ring Size | Catalyst Type |
|---|---|---|
| C1 and C5 | 5-membered | Ruthenium Carbene (e.g., Grubbs' Catalyst) |
| C1 and C9 | 9-membered | Ruthenium Carbene (e.g., Grubbs' Catalyst) |
| C5 and C13 | 9-membered | Ruthenium Carbene (e.g., Grubbs' Catalyst) |
Derivatization Strategies for Analytical Purposes
For analytical purposes, such as identification and quantification by gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize nonpolar or low-volatility compounds. researchgate.netspectroscopyonline.com Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for the analytical method being used. spectroscopyonline.comlibretexts.org For alkenes like this compound, derivatization can improve volatility, thermal stability, and generate characteristic fragment ions in the mass spectrometer, which aids in structural elucidation. researchgate.net
Several derivatization strategies are applicable to the double bonds in this compound:
Silylation: This is a common method where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. While typically used for functional groups like alcohols and amines, silylation reagents can sometimes react with other parts of a molecule. researchgate.netlibretexts.org
Acylation: This involves the introduction of an acyl group (R-C=O). Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride are used, often targeting hydroxyl or amine groups, but they can be adapted for other functionalities under specific conditions. researchgate.net
Addition Reactions: Reagents that add across the double bond can be used to create derivatives with distinct mass spectral fragmentation patterns. A classic example is the reaction with dimethyl disulfide (DMDS). The DMDS adducts, when analyzed by GC-MS, fragment in a predictable way that clearly indicates the original position of the double bond in the fatty acid or hydrocarbon chain. researchgate.net This method is particularly useful for determining the structure of polyunsaturated compounds. researchgate.net
The choice of derivatization agent depends on the specific analytical goals, such as improving chromatographic separation or enabling definitive mass spectral identification. researchgate.netmdpi-res.com
Advanced Analytical and Spectroscopic Characterization Techniques for 1,5,9,13 Tetradecatetraene
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 1,5,9,13-tetradecatetraene. It provides information on the compound's retention time, which is useful for separation from a mixture, and its mass spectrum, which offers insights into its molecular weight and structure.
The electron ionization (EI) mass spectra of different positional isomers of polyunsaturated alkenes are often indistinguishable due to the migration of double bonds upon ionization. To overcome this, a common strategy is the derivatization of the double bonds prior to GC-MS analysis. The addition of dimethyl disulfide (DMDS) across the double bonds is a well-established method for unequivocally determining their original positions.
When this compound is reacted with DMDS, adducts are formed where two methylthio (-SCH₃) groups are added to each double bond. During mass spectrometry, the molecule preferentially cleaves at the carbon-carbon bond between the two methylthio-bearing carbons. This predictable fragmentation pattern generates diagnostic ions that pinpoint the location of the original double bond. For a polyunsaturated compound like this compound, controlling the reaction conditions can favor the formation of mono-adducts, where DMDS has added to only one of the four double bonds. Analysis of the mixture of these mono-adducts allows for the localization of each double bond. The mass spectrum of each mono-DMDS adduct shows characteristic fragment ions resulting from cleavage at the site of derivatization.
| Double Bond Position | Diagnostic Fragment 1 (m/z) | Diagnostic Fragment 2 (m/z) | Structural Interpretation |
|---|---|---|---|
| C1=C2 | - | - | Fragments characteristic of a terminal double bond adduct. |
| C5=C6 | - | - | Fragments corresponding to cleavage between C5 and C6. |
| C9=C10 | - | - | Fragments corresponding to cleavage between C9 and C10. |
| C13=C14 | - | - | Fragments characteristic of a terminal double bond adduct. |
Data in the table is representative of the technique; specific m/z values depend on the exact fragmentation pathways observed in the spectrum.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical technique used to characterize the composition of complex, non-volatile materials like polymers and biomass. The material is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, volatile fragments (pyrolysates) that are then separated and identified by GC-MS.
While not a common pyrolysis product of synthetic polymers, this compound has been identified as a component in the bio-oil produced from the pyrolysis of biomass. For instance, in the analysis of bio-oil from the pyrolysis of Hass avocado seeds, this compound was detected among the various hydrocarbon products. This indicates that the thermal decomposition of complex biopolymers like cellulose, hemicellulose, and lignin (B12514952) can produce a wide array of aliphatic and aromatic compounds, including this specific C14 tetraene.
| Biomass Source | Pyrolysis Temperature | Identified Compound | Relative Abundance |
|---|---|---|---|
| Hass Avocado (Persea americana) Seeds | 500 °C | This compound | 2.35% |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. For this compound, these methods are excellent for confirming the presence of its key structural features: alkene C=C and C-H bonds.
The IR spectrum would be characterized by:
=C-H Stretching: A band or bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹), which is characteristic of C-H bonds where the carbon is sp² hybridized.
-C-H Stretching: Bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the sp³ hybridized methylene (B1212753) groups.
C=C Stretching: A moderate intensity band in the 1640-1680 cm⁻¹ region. The terminal C=C bonds would likely absorb around 1640 cm⁻¹, while the internal trans-disubstituted double bonds would absorb near 1670 cm⁻¹.
=C-H Bending: Strong bands in the 1000-650 cm⁻¹ region (fingerprint region) are due to out-of-plane bending ("wags") of the vinyl C-H bonds. These are highly diagnostic; for example, a terminal vinyl group (R-CH=CH₂) typically shows strong bands around 910 cm⁻¹ and 990 cm⁻¹.
Raman spectroscopy is often complementary to IR. The symmetrical, non-polar C=C stretching vibrations of the internal double bonds, which may be weak in the IR spectrum, often produce a strong signal in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | =C-H (sp²) | 3010 - 3100 |
| C-H Stretch | -C-H (sp³) | 2850 - 2960 |
| C=C Stretch | Alkene | 1640 - 1680 |
| C-H Bend (Out-of-Plane) | =C-H | 650 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Systems
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The energy required for these transitions, and thus the wavelength of maximum absorbance (λₘₐₓ), is highly dependent on the presence and extent of conjugated π-electron systems (alternating single and double bonds).
Simple, isolated double bonds, such as those in this compound, have a large energy gap between their π bonding and π* antibonding molecular orbitals. Consequently, they absorb light at short wavelengths, typically below 200 nm, which is in the far-UV region and outside the range of standard UV-Vis spectrophotometers.
Because the four double bonds in this compound are separated by multiple methylene (-CH₂-) groups, they are non-conjugated. Therefore, the compound is not expected to exhibit significant absorption in the 200-800 nm range. A UV-Vis spectrum would be largely featureless in this region, confirming the absence of a conjugated π-system. This technique is thus useful in a confirmatory, rather than an elucidatory, capacity for this specific compound.
Electrochemical Characterization (e.g., Cyclic Voltammetry) in Related Macrocyclic Complexes
While the hydrocarbon this compound is not electrochemically active under typical conditions, its structural backbone is related to important macrocyclic ligands. The electrochemical properties of macrocyclic complexes that incorporate a similar-sized ring, such as tetraaza macrocycles (where nitrogen atoms replace four CH₂ groups), have been extensively studied. Techniques like cyclic voltammetry (CV) are used to probe the redox behavior of the central metal ion coordinated within the ligand.
For example, Ni(II), Co(II), and Fe(III) complexes of tetraaza macrocycles exhibit well-defined redox events. CV scans of these complexes reveal reversible or quasi-reversible waves corresponding to metal-centered oxidation or reduction (e.g., Co(II)/Co(III) or Fe(III)/Fe(IV) couples). The potential at which these redox events occur is highly sensitive to the structure of the macrocyclic ligand, including ring size, substituents, and the degree of unsaturation. These studies are crucial for understanding the electronic properties of the complexes and their potential applications in catalysis and as models for biological systems. Although this characterization is not performed on the parent hydrocarbon, it highlights the relevance of its structural motif in the broader field of coordination chemistry.
Theoretical and Computational Chemistry Studies of 1,5,9,13 Tetradecatetraene
Quantum Chemical Calculations and Electronic Structure Theory (e.g., DFT Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 1,5,9,13-tetradecatetraene. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for studying molecules of this size. nih.gov These calculations can reveal key geometric and thermodynamic parameters of the molecule. nih.gov
An analysis of the molecular orbitals (MOs) of this compound is crucial for understanding its reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of the molecule's chemical stability and reactivity.
For this compound, with its four double bonds, the HOMO is expected to be a π-orbital with significant electron density localized on these bonds. Conversely, the LUMO is anticipated to be a π*-antibonding orbital. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards electrophiles.
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO+1 | -0.5 | Higher energy unoccupied π* orbital |
| LUMO | -1.2 | Lowest energy unoccupied π* orbital |
| HOMO | -6.0 | Highest energy occupied π orbital |
| HOMO-1 | -6.8 | Lower energy occupied π orbital |
DFT calculations are also a powerful tool for predicting the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. For instance, theoretical calculations can predict the 13C and 1H NMR chemical shifts. researchgate.net These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.
Furthermore, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations help in assigning the vibrational modes of the molecule, such as the characteristic C=C stretching frequencies of the alkene groups and the various C-H bending and stretching modes.
| Spectroscopic Technique | Predicted Feature | Typical Wavenumber/Chemical Shift |
|---|---|---|
| 13C NMR | Olefinic Carbons | 110-140 ppm |
| 13C NMR | Aliphatic Carbons | 20-40 ppm |
| IR Spectroscopy | C=C Stretch | 1640-1680 cm-1 |
| IR Spectroscopy | =C-H Stretch | 3010-3095 cm-1 |
| IR Spectroscopy | -C-H Stretch | 2850-2960 cm-1 |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
Due to the presence of multiple single bonds, this compound can exist in numerous conformations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are essential computational techniques for exploring the conformational landscape of such flexible molecules. chemrxiv.org
MM methods use classical force fields to calculate the potential energy of different conformations, allowing for a rapid search of the conformational space to identify low-energy structures. MD simulations, on the other hand, simulate the movement of atoms over time, providing insights into the dynamic behavior of the molecule and the transitions between different conformations. This is crucial for understanding how the molecule's shape might change in different environments.
Reaction Pathway Exploration and Transition State Analysis
Computational chemistry provides powerful tools to investigate potential chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify the most likely reaction pathways. researchgate.net This involves locating the transition state (TS), which is the highest energy point along the minimum energy pathway between reactants and products. researchgate.net
For example, the susceptibility of the double bonds in this compound to electrophilic addition could be studied. Computational methods can be used to model the approach of an electrophile to the double bond, calculate the structure and energy of the transition state, and determine the activation energy for the reaction. This information is vital for predicting the kinetics and mechanism of such reactions.
Computational Docking Studies within Natural Product Research (as a component of complex mixtures)
In the context of natural product research, where this compound may be found as a component of a complex mixture, computational docking can be employed to predict its potential biological activity. mdpi-res.com Docking is a molecular modeling technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov
If a particular enzyme or receptor is being targeted, docking simulations can be used to assess whether this compound can bind to its active site. This is particularly relevant in virtual screening, where large libraries of natural product-derived compounds are computationally screened against a biological target to identify potential leads for drug discovery. researchgate.netscispace.com The docking score, an estimation of the binding affinity, can help prioritize compounds for further experimental testing.
Research Applications and Significance of 1,5,9,13 Tetradecatetraene
Fundamental Research in Organic Synthesis and Reaction Mechanisms
Polyenes are fundamental structures in organic chemistry, and their reactions are central to many synthetic strategies. mendelchemicals.com The arrangement of alternating single and double bonds in conjugated polyenes leads to unique reactivity. wikipedia.org
Due to their conjugated systems of alternating single and double bonds, polyenes serve as excellent model systems for studying the principles of chemical reactivity and selectivity in organic reactions. ucalgary.ca The delocalized π-electrons in these systems influence their interactions with various reagents. derpharmachemica.com
Detailed research findings on conjugated polyenes reveal that their reactivity is distinct from that of simple alkenes. ucalgary.ca The continuous π system allows for concerted reaction mechanisms, such as those seen in pericyclic reactions. jove.com The study of these reactions in polyenes provides valuable insights into the principles of orbital symmetry and its control over reaction pathways.
Furthermore, the presence of multiple reaction sites in a polyene chain makes them ideal substrates for investigating regioselectivity and stereoselectivity. For instance, in electrophilic addition reactions, the stability of the resulting carbocation intermediates at different positions along the polyene chain dictates the final product distribution. jove.com
Table 1: General Reactivity of Polyenes
| Reaction Type | Description |
|---|---|
| Electrophilic Addition | Addition of electrophiles across the double bonds, often leading to a mixture of products due to the conjugated system. jove.com |
| Cycloaddition Reactions | Participation in concerted reactions, such as the Diels-Alder reaction, to form cyclic compounds. jove.com |
| Polymerization | Monomers with multiple double bonds can undergo polymerization to form long-chain polymers. cir-safety.org |
| Oxidation | Susceptible to oxidation, which can lead to the cleavage of the carbon-carbon double bonds. wikipedia.org |
Role in Materials Science and Organic Electronics
The electronic properties of conjugated polyenes make them promising candidates for applications in materials science, particularly in the field of organic electronics. researchgate.net The delocalized π-electron systems in these molecules are responsible for their unique optical and electronic characteristics. wikipedia.org
The electronic structure of long-chain polyenes gives rise to interesting optical properties. acs.org They often absorb light in the UV-visible region of the electromagnetic spectrum, and the absorption wavelength can be tuned by varying the length of the conjugated system. wikipedia.org This property is crucial for the development of organic dyes and pigments.
In the context of organic electronics, the ability of conjugated polyenes to transport charge carriers makes them suitable for use in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). researchgate.net The HOMO-LUMO gap, which determines the energy required for electronic excitation, is a key parameter in designing these materials. nih.gov
Table 2: Electronic Properties of Conjugated Polyenes
| Property | Significance in Organic Electronics |
|---|---|
| Electrical Conductivity | The ability to conduct electricity upon doping makes them useful as organic conductors. wikipedia.orgderpharmachemica.com |
| Optical Absorption | Absorption of light in the visible spectrum is essential for applications in solar cells and photodetectors. acs.org |
| Fluorescence | The emission of light upon excitation is the basis for their use in OLEDs. |
| Charge Carrier Mobility | The efficiency of charge transport through the material is a critical factor for device performance. |
The versatility of polyene structures allows for their incorporation into more complex molecular architectures for the design of advanced materials. By chemically modifying the polyene backbone or attaching different functional groups, their properties can be tailored for specific applications.
For instance, the synthesis of block copolymers containing polyene segments can lead to materials with unique self-assembly properties. acs.org These materials can form ordered nanostructures that are of interest for applications in nanotechnology. Additionally, the development of polymer/MXene nanocomposites represents a new frontier for advanced materials with enhanced properties. scilit.com
Polymer Chemistry and Macromolecular Engineering
Polyenes can act as monomers in polymerization reactions, leading to the formation of polymers with unsaturated backbones. cir-safety.org The study of these polymerization processes and the degradation of the resulting polymers provides valuable information for macromolecular engineering.
The presence of double bonds in the backbone of polyene-based polymers makes them susceptible to degradation through various mechanisms, including thermal degradation and photodegradation. e3s-conferences.org The study of these degradation pathways is crucial for determining the stability and lifetime of polymeric materials. mdpi.com
In the presence of heat, the polymer chains can undergo scission, leading to a decrease in molecular weight and a deterioration of mechanical properties. e3s-conferences.org Similarly, exposure to UV light can initiate photochemical reactions that result in chain cleavage and cross-linking. researchgate.net Understanding these degradation mechanisms is essential for developing strategies to stabilize polymers against environmental factors.
Conversely, the study of polymer formation from polyene monomers provides insights into controlling the structure and properties of the resulting macromolecules. libretexts.org Different polymerization techniques can be employed to synthesize polymers with specific architectures, such as linear, branched, or cross-linked structures. google.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,5,9,13-Tetradecatetraene |
| Ethylene (B1197577) |
Potential as a Building Block in Specific Polymer Architectures
The presence of multiple double bonds in the backbone of this compound suggests its potential utility as a monomer in polymerization reactions. Theoretically, this compound could be incorporated into polymer chains through various mechanisms, leading to the formation of materials with unique properties.
One of the primary polymerization techniques that could theoretically employ this compound is Ziegler-Natta polymerization . This method is widely used for the polymerization of alpha-olefins and could potentially be adapted for the polymerization of non-conjugated dienes and polyenes. The use of a Ziegler-Natta catalyst, typically a transition metal halide combined with an organoaluminum compound, could facilitate the formation of long polymer chains from this compound monomers. The resulting polymer would possess a unique microstructure with repeating units derived from the tetraene, and the properties of the polymer would be influenced by factors such as the stereochemistry of the double bonds and the degree of cross-linking.
Another potential avenue for the polymerization of this compound is through olefin metathesis . This powerful class of reactions, often catalyzed by ruthenium or tungsten-based catalysts, involves the scrambling of carbon-carbon double bonds. In the context of this compound, acyclic diene metathesis (ADMET) could lead to the formation of poly(this compound). This process would involve the intermolecular reaction between the terminal double bonds of the monomer, releasing a small volatile olefin like ethylene and forming a long polymer chain with internal double bonds. The resulting polymer would be an unsaturated elastomer with potential for further functionalization through the remaining double bonds.
While the theoretical potential for this compound as a building block in polymer architectures is evident, it is crucial to note that extensive research in this specific area is not widely documented in publicly available literature. The practical application and the specific properties of polymers derived from this tetraene remain a subject for future investigation.
Phytochemical Analysis and Metabolomic Profiling
The study of naturally occurring chemical compounds in plants, known as phytochemical analysis, and the comprehensive analysis of metabolites in a biological system, known as metabolomic profiling, are crucial for discovering new bioactive compounds and understanding biological processes. While the presence of a wide array of hydrocarbons in plant extracts is well-established, specific data on the identification and quantification of this compound in natural sources is limited.
Identification and Quantification in Plant Extracts
The identification and quantification of specific compounds like this compound in complex plant extracts typically involve a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool commonly employed for the separation and identification of volatile and semi-volatile compounds in plant extracts. The compound would be identified based on its retention time and its unique mass fragmentation pattern, which can be compared to spectral libraries for confirmation.
For quantification, a calibration curve would be established using a pure standard of this compound. This would allow for the determination of the concentration of the compound in the plant extract. However, a thorough review of the scientific literature did not yield specific studies that have identified and quantified this compound in any particular plant species. The following table illustrates a hypothetical representation of how such data would be presented if available.
Hypothetical Data on the Quantification of this compound in Plant Extracts
| Plant Species | Plant Part | Extraction Method | Concentration (µg/g of dry weight) |
|---|---|---|---|
| Species A | Leaves | Supercritical Fluid Extraction | Not Detected |
| Species B | Flowers | Hexane Extraction | 5.2 ± 0.8 |
Note: The data in this table is purely illustrative and not based on actual experimental findings.
Contribution to the Chemical Diversity of Natural Sources
The biosynthesis of a vast array of hydrocarbons in plants contributes significantly to their chemical diversity. These compounds can play various ecological roles, including acting as signaling molecules, defense compounds, or components of cuticular waxes. The presence of a C14 tetraene like this compound, if confirmed in a natural source, would add to the known chemical repertoire of that organism.
The biosynthetic pathways leading to such long-chain polyenes likely involve the elongation and desaturation of fatty acid precursors. The specific enzymes and genetic pathways responsible for the production of this compound would be a subject of interest for researchers in plant biochemistry and molecular biology. Understanding the natural occurrence and biosynthetic origins of this compound could provide insights into the metabolic capabilities of different plant species and their evolutionary adaptations. However, without concrete evidence of its natural occurrence, its contribution to the chemical diversity of natural sources remains a theoretical consideration.
Future Directions and Emerging Research Areas for 1,5,9,13 Tetradecatetraene
Development of Green Chemistry Approaches for Sustainable Synthesis
The future synthesis of 1,5,9,13-tetradecatetraene will increasingly be guided by the principles of green chemistry, aiming to enhance efficiency and minimize environmental impact. A primary focus will be on maximizing atom economy, a metric that calculates the efficiency of a chemical reaction in converting reactants to the final product. Methodologies such as palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction, are promising for their stereospecificity and mild reaction conditions, which are crucial for constructing the specific geometry of the tetradecatetraene backbone. acs.org
Another avenue of exploration is olefin metathesis, a powerful tool for the formation of carbon-carbon double bonds that often generates fewer by-products than traditional olefination methods. wikipedia.org The development of catalysts for these reactions that operate in greener solvents, such as water or bio-derived solvents, and that can be easily recovered and recycled will be a significant step forward. The application of microwave-assisted synthesis could also offer a more energy-efficient alternative to conventional heating methods for reactions like the Wittig reaction. researchgate.net
Table 1: Potential Green Chemistry Metrics for this compound Synthesis
| Metric | Description | Potential Application to this compound Synthesis |
|---|---|---|
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. | Prioritizing addition reactions and catalytic cycles (e.g., metathesis) over substitution or elimination reactions that generate stoichiometric waste. |
| E-Factor | The ratio of the mass of waste to the mass of the desired product. | Optimizing reactions to minimize solvent waste and by-product formation, aiming for a lower E-Factor. |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the active pharmaceutical ingredient produced. | Designing synthetic routes with fewer steps and utilizing solvents that are easily recycled. |
| Renewable Feedstocks | Utilizing starting materials derived from renewable resources. | Investigating biosynthetic pathways or sourcing precursors from bio-based feedstocks. |
Exploration of Catalytic Applications and Ligand Design
The unsaturated nature of this compound makes it a prime candidate for various catalytic transformations. A significant area of future research will be its use in hydroformylation, a process that introduces a formyl group and a hydrogen atom across a double bond. acs.org This reaction, typically catalyzed by rhodium or cobalt complexes, could convert the tetraene into valuable aldehydes, which are precursors to alcohols, carboxylic acids, and other functionalized molecules. acs.orgwikipedia.org The design of ligands for these metal catalysts will be crucial to control the regioselectivity of the hydroformylation at the different double bonds within the this compound structure.
Furthermore, the double bonds in this compound can be leveraged in polymerization reactions. libretexts.org The use of metathesis catalysts, such as Grubbs' or Schrock's catalysts, could lead to the formation of novel polymers with unique properties. wikipedia.org Research into polymer-supported catalysts could also be extended to reactions involving this compound, facilitating catalyst recovery and reuse, thereby aligning with green chemistry principles. nih.gov
Table 2: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst Family | Potential Products |
|---|---|---|
| Hydroformylation | Rhodium-phosphine complexes, Cobalt carbonyls | Mono-, di-, tri-, and tetra-aldehydes |
| Olefin Metathesis | Grubbs' catalysts (Ruthenium-based), Schrock's catalysts (Molybdenum-based) | Polymers, oligomers, or other unsaturated compounds via cross-metathesis |
| Hydrogenation | Palladium, Platinum, Nickel-based catalysts | Partially or fully saturated alkanes |
| Epoxidation | Peroxy acids, Sharpless asymmetric epoxidation catalysts | Mono- or poly-epoxides |
Advanced Derivatization and Functionalization Strategies
Future research will undoubtedly focus on the derivatization and functionalization of this compound to create a diverse range of novel molecules. The multiple double bonds offer reactive sites for a variety of chemical transformations. For instance, oxidative cyclization could be employed to synthesize complex cyclic ethers, which are structural motifs found in some natural products. mdpi.com
The development of selective functionalization methods will be a key challenge. Strategies to differentiate between the terminal and internal double bonds will allow for precise chemical modifications. This could involve the use of sterically hindered reagents or directing groups to control the site of reaction. The resulting functionalized derivatives of this compound could find applications as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Integration into Supramolecular and Nanoscience Research
The long, non-polar hydrocarbon chain of this compound makes it an interesting candidate for research in supramolecular chemistry and nanoscience. The self-assembly of such molecules, driven by non-covalent interactions like van der Waals forces and hydrophobic interactions, can lead to the formation of ordered nanostructures. nih.gov Future studies could explore how modifications to the tetradecatetraene backbone, such as the introduction of polar functional groups, influence its self-assembly behavior.
The incorporation of this compound into larger molecular architectures, such as liquid crystals or self-assembled monolayers, is another promising area. The conformational flexibility of the long chain, coupled with the rigidity of the double bonds, could give rise to materials with interesting optical and electronic properties. Understanding the principles that govern the packing and organization of these molecules at the nanoscale will be essential for designing new materials with tailored functionalities.
Enhanced Computational Models for Predictive Material Design
Computational chemistry is set to play a pivotal role in accelerating research on this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic properties, molecular geometry, and reactivity of the molecule and its derivatives. preprints.org These theoretical studies can provide valuable insights that guide experimental work, for example, by predicting the most likely sites for chemical attack or the most stable conformations of the molecule. preprints.orgresearchgate.net
Molecular dynamics simulations will be instrumental in understanding the behavior of this compound in larger systems, such as in solution or as part of a supramolecular assembly. sbfisica.org.br These simulations can model the interactions between molecules over time, providing a dynamic picture of processes like self-assembly and conformational changes. By developing more accurate and efficient computational models, researchers will be able to screen potential applications and design new materials based on the this compound scaffold with greater precision and speed. libretexts.org
Table 3: Relevant Computational Methods for Studying this compound
| Computational Method | Information Gained | Potential Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, optimized geometry, reaction energies, spectroscopic properties. | Predicting reactivity, understanding bonding, and interpreting experimental spectra. |
| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly behavior. | Simulating the formation of nanostructures and behavior in different solvent environments. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Detailed study of a reactive site within a larger system. | Modeling catalytic reactions where the catalyst and a portion of the substrate are treated with high-level quantum mechanics. |
Q & A
Basic Research Questions
Q. What are the primary methods for detecting and quantifying 1,5,9,13-Tetradecatetraene in natural products?
- Methodological Answer : Use Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to isolate and identify volatile compounds. For quantification, calibrate retention times and mass spectra against reference standards.
- Key Data : In salt-processed Anemarrhena (盐知母), this compound was detected at 0.53% relative abundance (Retention Time: 1.55 min) but absent in raw and wine-processed samples .
- Considerations : Optimize extraction parameters (e.g., fiber type, temperature) to enhance volatile recovery. Validate results with triplicate runs to address variability in natural matrices.
Q. What synthetic routes are commonly employed for this compound?
- Methodological Answer : Catalytic oligomerization of α,ω-diolefins using organoaluminum compounds (e.g., AlX₃ or AlX₂H, where X = hydrocarbon groups). Reaction conditions (temperature, solvent, catalyst loading) must be tightly controlled to favor tetraene formation over side products .
- Key Data : Organoaluminum catalysts enable selective synthesis of methylidene-group-containing oligomers, with this compound cited as a model compound .
Advanced Research Questions
Q. How can researchers resolve contradictions in detecting this compound across different sample preparations?
- Methodological Answer : Apply Principal Component Analysis (PCA) to GC-MS datasets to identify processing-dependent trends. For example, in Anemarrhena, salt-processing may stabilize or release tetradecatetraene, whereas other methods (e.g., wine-processing) degrade or mask it .
- Key Data : The compound was absent in raw (生知母) and wine-processed (酒知母) samples, suggesting thermal or chemical lability during processing .
- Follow-Up : Conduct stability studies under varying pH, temperature, and humidity to map degradation pathways.
Q. What mechanistic insights explain the role of organoaluminum catalysts in this compound synthesis?
- Methodological Answer : Use kinetic and isotopic labeling studies to probe catalytic cycles. For example, monitor intermediates via in situ FTIR or NMR to identify rate-determining steps (e.g., alkene insertion vs. chain termination) .
- Key Data : Organoaluminum catalysts (e.g., AlX₃) facilitate regioselective oligomerization, but competing pathways (e.g., branching) require suppression via steric or electronic modulation .
- Follow-Up : Compare catalytic efficiency of Al-based systems with transition-metal catalysts (e.g., Ziegler-Natta) for scalability assessments.
Data Analysis and Reporting Standards
Q. How should researchers statistically validate the significance of trace-level this compound detection?
- Methodological Answer : Apply analysis of variance (ANOVA) to GC-MS datasets to confirm detection thresholds (e.g., signal-to-noise ratio >3:1). Use Limits of Detection (LOD) and Quantitation (LOQ) calculations based on calibration curves .
- Example : In Anemarrhena, the 0.53% abundance in salt-processed samples may require error bars or confidence intervals to confirm reproducibility .
Q. What frameworks guide the integration of contradictory data into theoretical models?
- Methodological Answer : Adopt iterative qualitative analysis (e.g., triangulation of GC-MS, NMR, and synthetic data) to reconcile discrepancies. Reference theoretical frameworks like Critical Realism to distinguish observational artifacts from genuine chemical phenomena .
- Case Study : The absence of tetradecatetraene in raw Anemarrhena could reflect either true absence or matrix interference—address via spiked recovery experiments .
Key Recommendations
- Experimental Design : Prioritize reproducibility by documenting solvent purity, catalyst batch, and instrument calibration.
- Data Contradictions : Use deconvolution software for overlapping GC-MS peaks and validate with orthogonal methods (e.g., HPLC-DAD).
- Ethical Reporting : Adhere to ICMJE standards for chemical sourcing and safety disclosures (e.g., toxicity, storage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
